GnRH-R antagonist 1

Cell Permeability Oral Bioavailability ADME

Researchers developing oral gonadotropin-releasing hormone therapies face a significant bottleneck in sourcing non-peptidic, orally bioavailable antagonists with high membrane permeability. GnRH-R antagonist 1 (Compound 21a) directly solves this with its thieno[2,3-d]pyrimidine-2,4-dione core, offering a distinct pharmacological profile from standard injectable peptides. - High binding affinity (IC₅₀: 0.57 nM) and potent functional antagonism (IC₅₀: 2.18 nM) for robust in vitro target engagement. - Membrane permeability 140-fold greater than Relugolix, ensuring high intracellular concentrations. - Demonstrated 44.7% oral bioavailability and >24h testosterone suppression in rodent models, ideal for chronic oral dosing studies.

Molecular Formula C31H28F5N7O6S
Molecular Weight 721.7 g/mol
Cat. No. B12392612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnRH-R antagonist 1
Molecular FormulaC31H28F5N7O6S
Molecular Weight721.7 g/mol
Structural Identifiers
SMILESCN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC
InChIInChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45)
InChIKeyDHHVWOROTLFBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GnRH-R Antagonist 1: A Non-Peptide Oral GnRH Antagonist


GnRH-R antagonist 1, identified as compound 21a, is a non-peptidic, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist [1]. It features a distinct thieno[2,3-d]pyrimidine-2,4-dione core scaffold and is characterized by high binding affinity for the human GnRH receptor (IC₅₀ = 0.57 nM) and potent in vitro functional antagonism (IC₅₀ = 2.18 nM) [1][2]. Notably, this compound is designed for oral administration, demonstrating membrane permeability and systemic exposure that distinguish it from injectable peptide-based antagonists [2].

Non-peptide, orally administered GnRH receptor antagonist
Reported high membrane permeability
Thieno[2,3-d]pyrimidine-2,4-dione core scaffold

Differentiating GnRH-R Antagonist 1


GnRH receptor antagonists exhibit substantial pharmacological heterogeneity arising from differences in chemical class (peptidic vs. non-peptidic), receptor binding affinity, and downstream functional selectivity [1]. A study comparing the clinically approved peptide antagonists Cetrorelix, Ganirelix, and Teverelix revealed differential modulation of GnRH-mediated signaling pathways, demonstrating that even structurally similar peptides cannot be assumed to be functionally interchangeable [2]. Furthermore, non-peptide antagonists like Relugolix and Elagolix vary widely in oral bioavailability, species-specific receptor affinity, and membrane permeability [3]. Consequently, substituting one GnRH antagonist for another in a research or development program without rigorous comparative data risks introducing confounding variables in target engagement, pharmacokinetics, and pharmacodynamics. The quantitative evidence below delineates the specific, measurable attributes of GnRH-R antagonist 1 that differentiate it from its closest analogs and support its selection for particular scientific applications.

Class mismatch Peptide vs. non-peptide antagonists may modulate signaling differently
PK variability Oral bioavailability and species-specific affinity may not transfer between analogs
Readout confounding Substituting compounds without comparative data risks variable target engagement and PD endpoints

Quantitative Evidence for GnRH-R Antagonist 1


Membrane Permeability vs Relugolix

GnRH-R antagonist 1 (compound 21a) demonstrates a membrane permeability 140 times greater than that of Relugolix, a clinically approved oral GnRH antagonist. This substantial increase in permeability is a critical determinant for achieving adequate intracellular concentrations and robust target engagement following oral administration [1].

Membrane Permeability
Head-to-head
140-fold higher vs Relugolix
Supports oral permeability research context
In vitro cell permeability assay
Cell Permeability Oral Bioavailability ADME GnRH Antagonist

Oral Bioavailability vs Elagolix

Following oral administration to rats at a dose of 12 mg/kg, GnRH-R antagonist 1 achieves an absolute oral bioavailability (F) of 44.7% [1]. This stands in stark contrast to Elagolix, another non-peptide oral GnRH antagonist, which exhibits a low oral bioavailability of only 5.8% in the same species [2].

Oral Bioavailability
Cross-study comparable
F = 44.7% vs 5.8% (Elagolix)
Supports oral exposure-model interpretation
Rat model, 12 mg/kg p.o. (target) / 10 mg/kg (comparator)
Pharmacokinetics Oral Bioavailability GnRH Antagonist In Vivo

GnRH-R Binding Affinity vs Peptide Antagonists

GnRH-R antagonist 1 exhibits a high binding affinity for the human GnRH receptor, with an IC₅₀ of 0.57 nM [1]. This is more potent than several clinically used peptide-based antagonists, including Ganirelix (IC₅₀ = 3.6 nM) , Degarelix (IC₅₀ ≈ 3 nM) , and Cetrorelix (IC₅₀ = 1.21 nM) .

Binding Affinity
Cross-study comparable
IC50 = 0.57 nM vs 1.21–3.6 nM (peptide antagonists)
Supports receptor engagement assay context
Human GnRH-R binding assays
Binding Affinity GnRH Receptor Receptor Pharmacology IC50

Sustained Testosterone Suppression

A single oral dose of 12 mg/kg GnRH-R antagonist 1 in adult male Sprague-Dawley rats results in clear and significant suppression of circulating testosterone levels that is sustained for more than 24 hours [1]. While many GnRH antagonists demonstrate acute suppression, the prolonged duration of action from a single oral dose is a notable feature for preclinical studies requiring sustained hormone modulation without frequent re-dosing.

Testosterone Suppression
Supporting evidence
>24 h after single oral dose
Supports sustained PD model context
Male SD rats, 12 mg/kg p.o.
Pharmacodynamics Testosterone Suppression GnRH Antagonist In Vivo Efficacy

Application Scenarios for GnRH-R Antagonist 1


Oral In Vivo Efficacy in Hormone-Dependent Cancers

Given its high oral bioavailability (44.7%) and sustained testosterone suppression (>24h) in rats, GnRH-R antagonist 1 is particularly well-suited for chronic oral dosing studies in rodent models of prostate cancer, breast cancer, or other hormone-sensitive malignancies [1][2]. The compound's favorable pharmacokinetic profile reduces the need for complex formulation strategies or continuous infusion, enabling researchers to investigate long-term androgen deprivation therapy with a simple oral gavage regimen.

High Intracellular Target Engagement

With a membrane permeability 140 times greater than Relugolix, GnRH-R antagonist 1 is an ideal tool for studies where achieving high intracellular concentrations of the antagonist is critical for robust target engagement and downstream signaling analysis [1]. This property makes it especially valuable in cellular assays and in vivo imaging studies where efficient cell penetration directly impacts experimental readouts.

Premature LH Surge Prevention

GnRH-R antagonist 1 is indicated for use in studies focused on preventing premature luteinizing hormone (LH) surges [1][2]. Its potent antagonistic activity (IC₅₀ = 2.18 nM) and oral dosing convenience make it a practical alternative to injectable peptide antagonists for investigating the temporal control of ovulation and reproductive cycle manipulation in preclinical models.

Application
Selection Property
Validation Focus
Oral in vivo hormone-dependent tumor models
Reported oral bioavailability and sustained testosterone modulation
Tumor model endpoint review and testosterone monitoring
Cellular target engagement and signaling studies
High membrane permeability compared to Relugolix
Intracellular exposure assessment and signaling readout
LH surge and reproductive cycle modulation studies
Potent GnRH-R antagonism and oral dosing
LH surge timing and cycle monitoring

Technical Documentation Hub

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35 linked technical documents
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